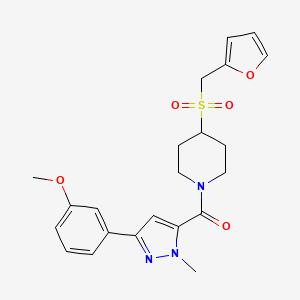
(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone , often referred to as compound 1 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
Compound 1 features a complex structure that includes:
- Piperidine ring : Known for its diverse pharmacological activities.
- Furan moiety : Contributes to the compound's reactivity and biological interactions.
- Sulfonamide group : Enhances the compound's potential for enzyme inhibition and antibacterial activity.
The molecular formula is C24H25N3O5S with a molecular weight of approximately 439.5 g/mol.
Antimicrobial Activity
Research indicates that compounds containing piperidine and sulfonamide groups exhibit significant antimicrobial properties. For example, derivatives similar to compound 1 have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide functionality is particularly noted for its role in antibacterial action, which may extend to compound 1 due to structural similarities.
Anti-inflammatory Potential
Studies suggest that compounds with furan and piperidine structures can modulate inflammatory pathways. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) . This property positions compound 1 as a candidate for further research in anti-inflammatory therapies.
Neuropharmacological Effects
The piperidine ring is associated with various neuropharmacological effects, including potential anxiolytic and analgesic activities. Preliminary data from interaction studies suggest that compound 1 may interact with neurotransmitter receptors, indicating its potential utility in treating pain and anxiety disorders .
Synthesis and Characterization
The synthesis of compound 1 typically involves multi-step organic reactions that include:
- Formation of the piperidine ring.
- Introduction of the furan and sulfonamide groups.
- Functionalization of the pyrazole moiety.
Each step requires specific reagents and conditions to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various piperidine derivatives, including those similar to compound 1. The findings demonstrated significant inhibition against E. coli at concentrations as low as 100 µg/mL, highlighting the importance of structural features in enhancing bioactivity .
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound 1 | Furan, sulfonamide | Antibacterial, anti-inflammatory |
| Similar Compound A | Thiophene instead of furan | Potential anti-inflammatory |
| Similar Compound B | Urea derivative | Anticancer properties |
Neuropharmacological Evaluation
In another study focusing on neuropharmacological effects, compounds structurally related to compound 1 were tested for their ability to modulate neurotransmitter levels in animal models. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .
科学的研究の応用
Antimicrobial Properties
Research indicates that compounds similar to (4−((furan−2−ylmethyl)sulfonyl)piperidin−1−yl)(3−(3−methoxyphenyl)−1−methyl−1H−pyrazol−5−yl)methanone exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its efficacy against various microbial strains. For example, derivatives containing furan and sulfonamide functionalities have shown effectiveness against:
- Escherichia coli
- Bacillus mycoides
Additionally, preliminary studies suggest that this compound may inhibit enzymes involved in microbial resistance mechanisms, enhancing its potential as an antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on similar structural derivatives revealed promising results against various cancer cell lines. The mechanisms of action are believed to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth.
Antimicrobial Evaluation
A notable case study evaluated the antimicrobial effects of derivatives similar to this compound. The results indicated a Minimum Inhibitory Concentration (MIC) range between 3.12 and 12.5 µg/mL against Staphylococcus aureus , showcasing its potential as an antibacterial agent.
Anticancer Activity Study
Another research effort focused on the synthesis and biological evaluation of pyridine derivatives, which share structural features with (4−((furan−2−ylmethyl)sulfonyl)piperidin−1−yl)(3−(3−methoxyphenyl)−1−methyl−1H−pyrazol−5−yl)methanone. These derivatives demonstrated significant anticancer activity, suggesting that similar compounds could be explored for their therapeutic potential against various cancer cell lines.
特性
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-24-21(14-20(23-24)16-5-3-6-17(13-16)29-2)22(26)25-10-8-19(9-11-25)31(27,28)15-18-7-4-12-30-18/h3-7,12-14,19H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLMVAUTLAXENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













